
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide, also known as MBSA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. MBSA is a sulfonamide derivative that belongs to the class of benzothiazole compounds. It has been extensively studied for its unique properties, and researchers have found several ways to synthesize it.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is not well understood. However, studies have suggested that this compound may inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound may also inhibit the activity of other enzymes in the body, leading to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation and inhibit the growth of cancer cells. This compound has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, this compound has been found to inhibit the activity of carbonic anhydrase.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in lab experiments is its unique properties, which make it an excellent probe for studying protein-ligand interactions. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not well understood. This makes it challenging to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for the study of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide. One direction is to investigate its potential as an anti-tumor agent. Further studies are needed to determine the mechanism of action of this compound in inhibiting the growth of cancer cells. Another direction is to investigate its potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of this compound in reducing inflammation. In addition, future studies could investigate the use of this compound as a fluorescent probe for studying protein-ligand interactions. Finally, future studies could investigate the potential use of this compound as a marker for the presence of wastewater in surface water.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound can be synthesized through various methods, and it has been extensively studied for its unique properties. This compound has been investigated for its potential as an anti-tumor and anti-inflammatory agent, as well as a probe for studying protein-ligand interactions. Future studies could investigate its potential use in these areas, as well as its potential as a marker for the presence of wastewater in surface water.
Synthesis Methods
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can be synthesized through various methods, including the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-4-methylbenzothiazole in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-4-methylbenzothiazole in the presence of triethylamine. This compound can also be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-4-methylbenzothiazole in the presence of pyridine.
Scientific Research Applications
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, this compound has been investigated for its anti-tumor activity. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its anti-inflammatory properties. It has been found to reduce inflammation in animal models of rheumatoid arthritis. In biochemistry, this compound has been used as a probe to study the binding of sulfonamide derivatives to carbonic anhydrase. This compound has also been used as a fluorescent probe to study protein-ligand interactions. In environmental science, this compound has been used as a marker for the presence of wastewater in surface water.
properties
Molecular Formula |
C15H14N2O2S2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O2S2/c1-10-6-8-12(9-7-10)21(18,19)17-15-16-14-11(2)4-3-5-13(14)20-15/h3-9H,1-2H3,(H,16,17) |
InChI Key |
LEDHIHBPHFWOJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC=C3S2)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC=C3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)

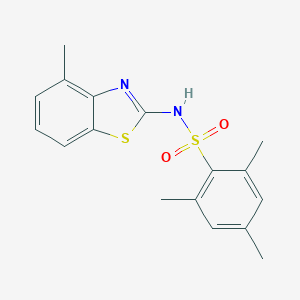

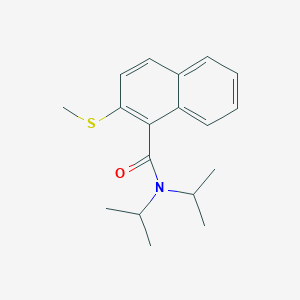

![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)
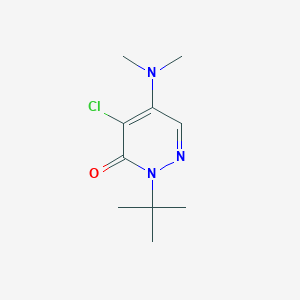
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)
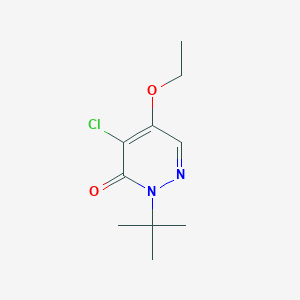
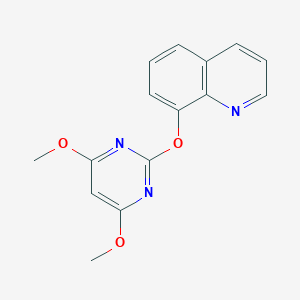
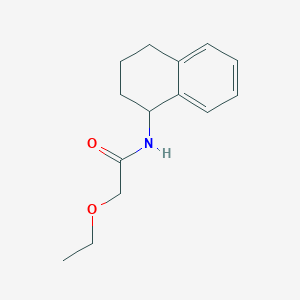
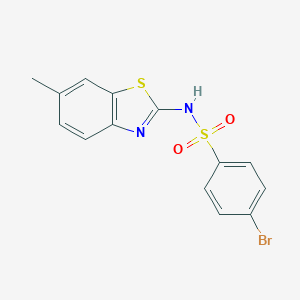
![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)